![molecular formula C15H12ClN5O B13843825 2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline](/img/structure/B13843825.png)
2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline is a heterocyclic compound that features a quinazoline core structure. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound combines the quinazoline moiety with a chloropyrazinyl group and an azetidinyl group, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline typically involves the following steps:
Formation of the Chloropyrazinyl Intermediate: The starting material, 3-chloropyrazine, is reacted with an appropriate reagent to introduce the azetidinyl group.
Coupling with Quinazoline: The chloropyrazinyl intermediate is then coupled with a quinazoline derivative under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions
2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The chloropyrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of the chloropyrazinyl group with other functional groups.
科学的研究の応用
2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials or chemical processes.
作用機序
The mechanism of action of 2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline involves its interaction with specific molecular targets. The quinazoline core structure is known to interact with various enzymes and receptors, potentially modulating their activity. The chloropyrazinyl and azetidinyl groups may enhance the compound’s binding affinity and specificity for these targets.
類似化合物との比較
Similar Compounds
- 2-(3-(3-Chloropyrazin-2-yloxy)azetidin-1-yl)quinoline
- 2-(3-((3-chloropyrazin-2-yl)oxy)azetidin-1-yl)quinazoline
Uniqueness
2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinazoline derivatives. The presence of the chloropyrazinyl and azetidinyl groups may enhance its reactivity and potential therapeutic applications.
特性
分子式 |
C15H12ClN5O |
|---|---|
分子量 |
313.74 g/mol |
IUPAC名 |
2-[3-(3-chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline |
InChI |
InChI=1S/C15H12ClN5O/c16-13-14(18-6-5-17-13)22-11-8-21(9-11)15-19-7-10-3-1-2-4-12(10)20-15/h1-7,11H,8-9H2 |
InChIキー |
XCOFJIBGYFHGKZ-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C2=NC3=CC=CC=C3C=N2)OC4=NC=CN=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


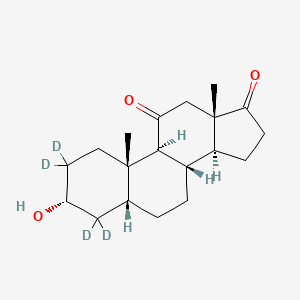


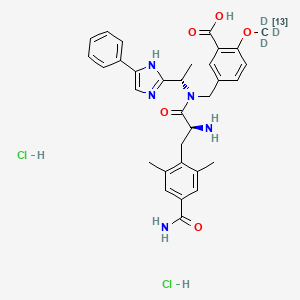

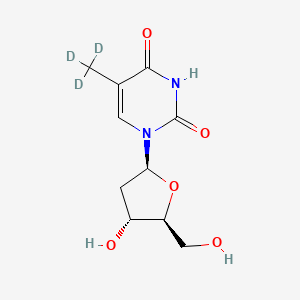
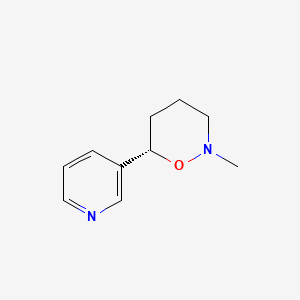
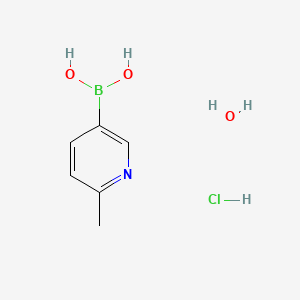
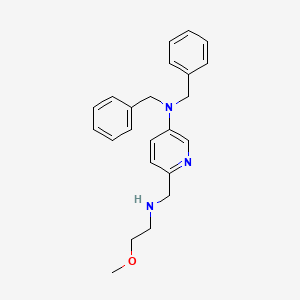
![2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13843796.png)
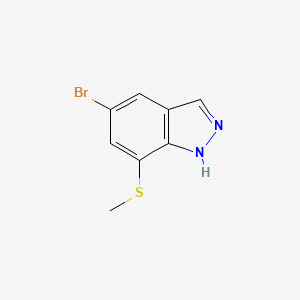
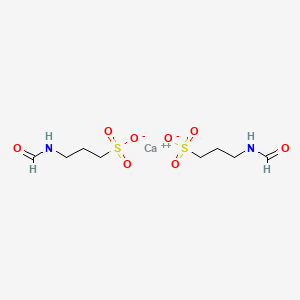
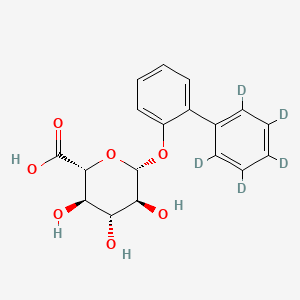
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-methyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13843815.png)
